

Spectroscopic Data of 1-(4-Ethylphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for **1-(4-Ethylphenyl)ethanol**, a key organic compound with applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Note on Data Availability: Extensive searches for experimentally obtained spectroscopic data for **1-(4-Ethylphenyl)ethanol** yielded incomplete results. Therefore, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data presented herein are for the closely related analog, (S)-1-(4-Methylphenyl)ethanol. This compound differs only by the substitution of a methyl group for the ethyl group on the phenyl ring and is expected to exhibit very similar spectroscopic properties. The mass spectrometry data is presented as a predicted fragmentation pattern based on the general behavior of secondary benzylic alcohols.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provided are for (S)-1-(4-Methylphenyl)ethanol and were obtained in deuterated chloroform (CDCl_3) at 400 MHz and 100 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26	d	2H	7.2	Ar-H
7.16	d	2H	7.6	Ar-H
4.85	q	1H	4.8	CH(OH)CH ₃
2.35	s	3H	-	Ar-CH ₃
1.91	s	1H	-	OH
1.48	d	3H	6.4	CH(OH)CH ₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift (δ) ppm	Assignment
142.9	Ar-C
137.2	Ar-C
129.2	Ar-CH
125.4	Ar-CH
70.3	CH(OH)CH ₃
25.1	CH(OH)CH ₃
21.1	Ar-CH ₃

Infrared (IR) Spectroscopy

The IR data presented is for a thin film of (S)-1-(4-Methylphenyl)ethanol.

Table 3: IR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3364	Strong, Broad	O-H stretch
1514	Medium	C=C aromatic stretch
1451	Medium	C-H bend
1089	Strong	C-O stretch
817	Strong	C-H out-of-plane bend (para-disubstituted)
728	Medium	C-H out-of-plane bend

Mass Spectrometry (MS)

Experimentally determined mass spectral data for **1-(4-Ethylphenyl)ethanol** was not available in the conducted searches. The following table presents a predicted fragmentation pattern based on electron ionization (EI) of the parent molecule (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol) and the known fragmentation of secondary alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **1-(4-Ethylphenyl)ethanol**

m/z	Predicted Fragment Ion	Notes
150	$[\text{C}_{10}\text{H}_{14}\text{O}]^+$	Molecular Ion (M^+)
135	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the ethyl group or the ethanol moiety.
132	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water, common for alcohols.
121	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of the ethyl group from the phenyl ring.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Benzylic cleavage.
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Further fragmentation.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, common in compounds with a benzyl group.
43	$[\text{C}_2\text{H}_3\text{O}]^+$ or $[\text{C}_3\text{H}_7]^+$	Fragments from the side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pasteur pipette and bulb

- Small vial
- Cotton or glass wool

Procedure:

- Sample Preparation:
 - Weigh the appropriate amount of **1-(4-Ethylphenyl)ethanol** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial and gently swirl to dissolve the sample completely.
 - Place a small plug of cotton or glass wool into a Pasteur pipette.
 - Filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ¹³C NMR:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added (δ 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ 77.16 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pasteur pipette and bulb

- Solvent for cleaning (e.g., acetone or isopropanol)
- Kimwipes

Procedure (Thin Film Method):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe, avoiding contact with water.
 - Using a Pasteur pipette, place one or two drops of the **1-(4-Ethylphenyl)ethanol** sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands (peaks) in the spectrum.
 - Correlate the observed absorption bands with specific functional groups and bond vibrations in the molecule.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe
- Solvent for sample dilution (e.g., dichloromethane or methanol)

Procedure:

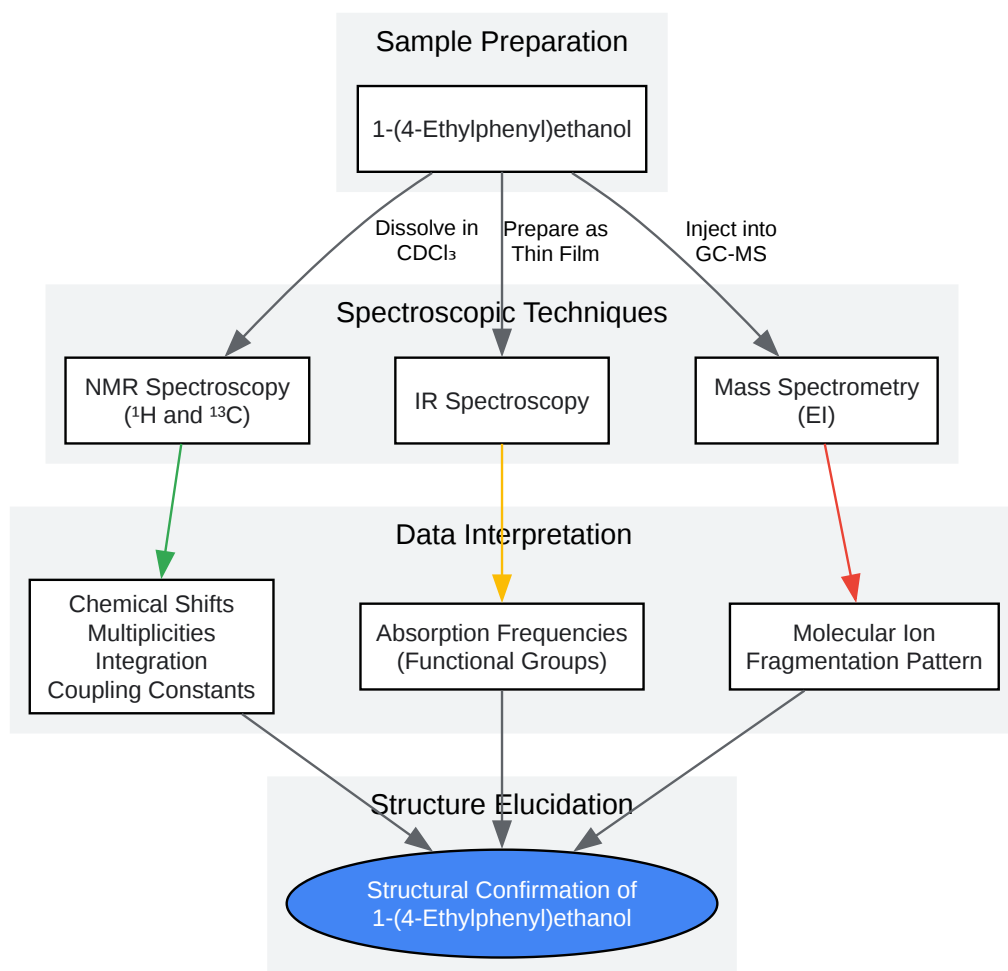
- Sample Preparation:
 - Prepare a dilute solution of **1-(4-Ethylphenyl)ethanol** in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
- Instrument Setup:
 - Set up the GC with an appropriate column (e.g., a non-polar capillary column) and temperature program to ensure good separation and peak shape.
 - Set the MS to operate in electron ionization (EI) mode.
 - Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
 - The sample will be vaporized, separated by the GC, and introduced into the MS ion source.
 - The mass spectrometer will record the mass spectra of the eluting components.

- Data Processing:
 - Identify the peak in the total ion chromatogram (TIC) corresponding to **1-(4-Ethylphenyl)ethanol**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
 - Propose fragmentation pathways to explain the observed fragment ions, which can help confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **1-(4-Ethylphenyl)ethanol**.

Workflow for Spectroscopic Analysis of 1-(4-Ethylphenyl)ethanol



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Caption: Logical workflow for the spectroscopic analysis of **1-(4-Ethylphenyl)ethanol**.

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